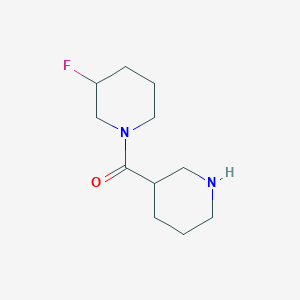

(3-Fluoropiperidin-1-il)(piperidin-3-il)metanona

Descripción general

Descripción

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antivirales

Los compuestos con el núcleo de piperidina, como el que se está estudiando, se han investigado por su potencial como agentes antivirales. Los derivados de la piperidina han demostrado ser prometedores para inhibir la replicación viral y reducir la expresión génica viral in vitro . Esto sugiere que la (3-Fluoropiperidin-1-il)(piperidin-3-il)metanona podría ser un candidato para futuras investigaciones en el desarrollo de nuevos medicamentos antivirales.

Actividad Anticancerígena

Los derivados de la piperidina también se están explorando por sus propiedades anticancerígenas. Se ha descubierto que exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo . Este compuesto podría utilizarse potencialmente para diseñar nuevos fármacos anticancerígenos que se dirijan a vías específicas implicadas en el crecimiento y la metástasis de las células cancerosas.

Aplicaciones Antimaláricas

El núcleo de piperidina es un componente clave en la síntesis de fármacos antimaláricos. La investigación ha demostrado que las piperidinas 1,4-disustituidas sintéticas pueden ser eficaces para tratar la malaria, que se ha vuelto cada vez más resistente a los tratamientos tradicionales . El compuesto en cuestión puede contribuir al desarrollo de nuevas moléculas antimaláricas con mayor eficacia.

Actividad Biológica

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a synthetic compound characterized by its dual piperidine structure and the presence of a fluorine atom. This unique architecture enhances its potential biological activities, particularly in medicinal chemistry. The compound is of interest for its possible applications in treating neurological disorders and as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is C11H16FN2O, with a molecular weight of approximately 214.28 g/mol. The fluorine atom's presence can significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Structural Characteristics

| Feature | Description |

|---|---|

| Piperidine Rings | Two piperidine rings enhance binding potential |

| Fluorine Atom | Modifies reactivity and pharmacological properties |

| Methanone Group | Facilitates nucleophilic reactions and derivatives formation |

Biological Activity

Research indicates that (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone exhibits significant biological activity, particularly regarding its interactions with various receptors and enzymes.

The compound's mechanism involves binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and modulating synaptic activity. This interaction is crucial for its potential therapeutic effects in neurological conditions such as depression and anxiety .

Interaction Studies

Preliminary studies have shown that (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone may interact with:

- NMDA Receptors : Potential antagonist activity at NR2B subtypes, which are implicated in various neurological disorders.

- Acetylcholinesterase (AChE) : The compound may exhibit inhibitory effects on AChE, impacting cholinergic signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Comparative Analysis with Similar Compounds

| Compound Name | Notable Activity |

|---|---|

| (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone | Exhibits neuroactive properties |

| (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone | Enhanced enzyme inhibition |

| (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone | Varying effects on receptor activity |

These compounds highlight the diversity within this class of molecules and underscore the unique properties imparted by different substitutions on the piperidine rings.

Pharmacological Applications

The potential applications of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in drug development are promising:

Propiedades

IUPAC Name |

(3-fluoropiperidin-1-yl)-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-10-4-2-6-14(8-10)11(15)9-3-1-5-13-7-9/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQWRIYYOHYZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.